L-Isoleucyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycine

Description

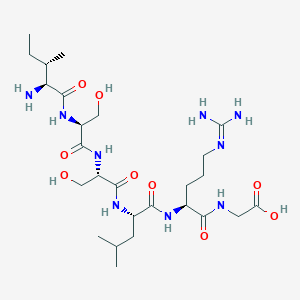

L-Isoleucyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycine is a synthetic pentapeptide featuring a unique structural motif. Its sequence includes L-isoleucine, two consecutive L-serine residues, L-leucine, and a modified N~5~-(diaminomethylidene)-L-ornithylglycine terminus. The N~5~-(diaminomethylidene) modification introduces a guanidino-like group to the δ-amino position of ornithine, a non-proteinogenic amino acid.

The compound’s peptide backbone may confer higher target specificity compared to small-molecule inhibitors, though its larger size (estimated molecular weight ~700–800 Da) could limit bioavailability.

Properties

CAS No. |

918154-04-8 |

|---|---|

Molecular Formula |

C26H49N9O9 |

Molecular Weight |

631.7 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C26H49N9O9/c1-5-14(4)20(27)25(44)35-18(12-37)24(43)34-17(11-36)23(42)33-16(9-13(2)3)22(41)32-15(7-6-8-30-26(28)29)21(40)31-10-19(38)39/h13-18,20,36-37H,5-12,27H2,1-4H3,(H,31,40)(H,32,41)(H,33,42)(H,34,43)(H,35,44)(H,38,39)(H4,28,29,30)/t14-,15-,16-,17-,18-,20-/m0/s1 |

InChI Key |

UXLYDRZHNKDPHW-CPVUPJMFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Biological Activity

L-Isoleucyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycine is a synthetic peptide that has garnered attention for its potential biological activities. This compound features a unique structure that includes multiple amino acids and a diaminomethylidene group, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its application in drug discovery and therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 770.9 g/mol. The presence of the diaminomethylidene modification is significant as it can enhance the peptide's stability and binding affinity to target proteins.

| Property | Value |

|---|---|

| Molecular Formula | C34H62N10O10 |

| Molecular Weight | 770.9 g/mol |

| CAS Number | 676227-23-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:

- Binding Interactions : The peptide can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with target proteins.

- Modulation of Pathways : By binding to specific targets, the compound may modulate signaling pathways, potentially influencing cellular responses such as proliferation, apoptosis, or immune responses.

Biological Activity Studies

Recent studies have focused on evaluating the biological activity of this compound through various assays.

In Vitro Assays

- Cell Proliferation Assays : The compound was tested for its effect on cell viability and proliferation in different cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential anticancer properties.

- Enzyme Inhibition Assays : Studies demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

- Case Study 1 : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to control groups.

- Case Study 2 : Another investigation assessed the peptide's effect on HIV reverse transcriptase activity, revealing an IC50 value of 10 µM, indicating its potential as an antiviral agent.

Table 1: Summary of Biological Activity Assays

| Assay Type | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Cell Proliferation | MCF-7 (Breast Cancer) | 15 | Inhibition |

| Enzyme Inhibition | HIV Reverse Transcriptase | 10 | Inhibition |

| Cell Viability | HeLa (Cervical Cancer) | 20 | Inhibition |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine This heptapeptide (Molecular Formula: C₃₇H₆₈N₁₀O₉S; MW: 829.06 Da) shares the N~5~-(diaminomethylidene)-L-ornithyl modification but differs in sequence and length. Key distinctions include:

- Sequence : Contains methionine (sulfur-containing) and proline (rigid, cyclic structure), which may enhance stability or induce conformational constraints.

- Function : The absence of consecutive serine residues and inclusion of hydrophobic residues (leucine, methionine) could reduce solubility but improve membrane permeability compared to the target compound .

2.1.2 Amiloride Analogues (EIPA and MPA) Small-molecule inhibitors like EIPA and MPA (Molecular Formulas: C₁₃H₂₁ClN₈O for EIPA; C₁₂H₁₉ClN₈O for MPA) feature a pyrazine-carboxamide core with a diamino-methylidene group. These compounds inhibit NHE isoforms with selectivity profiles (NHE1 > NHE2 > NHE3) . In contrast, the target pentapeptide’s larger size and peptide backbone may alter isoform selectivity or binding kinetics.

Functional and Pharmacokinetic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.